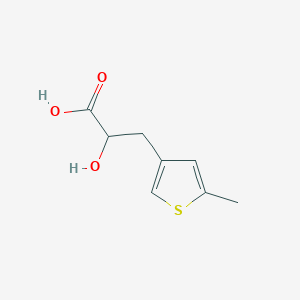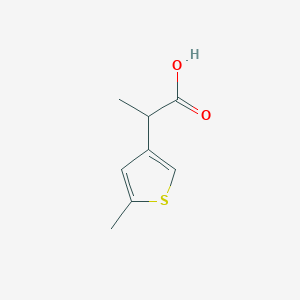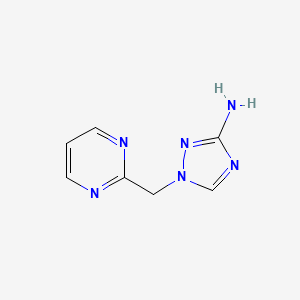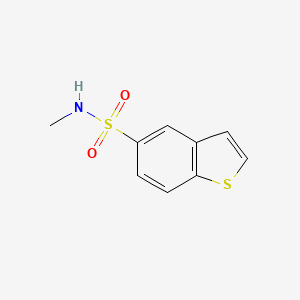
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxy group and a carboxylic acid group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate precursors. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving thiophene derivatives and their biological activities.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring may also play a role in its biological activity by interacting with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: A similar compound with a hydroxy group and a carboxylic acid group attached to a propanoic acid backbone.
2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid: Another thiophene derivative with a similar structure.
Uniqueness
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the propanoic acid backbone, as well as the thiophene ring. This combination of functional groups and the heterocyclic ring structure contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10O3S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
2-hydroxy-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7,9H,3H2,1H3,(H,10,11) |
InChI-Schlüssel |
HRROHPFIKDWCPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)

![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
